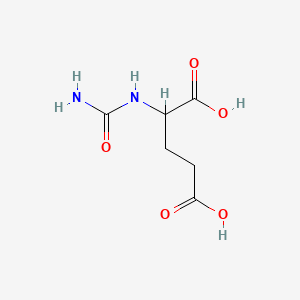
Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate and related compounds has been explored in various studies. For instance, a hypolipidemic agent, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, was synthesized and evaluated for its activity in reducing serum cholesterol and triglyceride levels. This compound was found to be significantly active, especially in hereditary hyperlipidemic rats . Another study focused on the synthesis of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, which was characterized by X-ray single-crystal diffraction analysis, revealing a six-membered ring with a boat conformation and the presence of intra- and intermolecular hydrogen bonds . Additionally, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared and characterized, with the compound existing as the enamine tautomer in the solid state . Lastly, the synthesis of methyl 5-acetyl-2-furoate was achieved through a multi-step process starting from ethyl 2-furoate, highlighting the versatility of furan derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various analytical techniques. The crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was determined to have a boat conformation for the six-membered ring, with specific bond distances indicating the presence of double bonds . For ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, the solid-state structure was confirmed to be the enamine tautomer, with the Z configuration of the cyano group cis to the 4-chlorophenyl group .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. The presence of double bonds, cyano groups, and furan rings in these molecules suggests potential sites for further chemical reactions. For example, the hypolipidemic agent synthesized in one study showed the ability to inhibit platelet aggregation, which is a chemical interaction of biological significance. The intra- and intermolecular hydrogen bonds observed in the crystal structure of another compound could affect its reactivity and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structural features. The crystallographic data provided insights into the density and molecular packing of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate . The bifurcated hydrogen bond observed in ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate could influence its solubility and interaction with solvents. The synthesis process of methyl 5-acetyl-2-furoate also suggests that the physical properties of these compounds can be modified through chemical modifications, such as acetylation.
Scientific Research Applications
-
Furan Platform Chemicals
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . They are used in the manufacture of fuels and plastics .
- Method : The process involves a switch from traditional resources such as crude oil to biomass, requiring the replacement of petroleum refineries with biorefineries .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
-
Methyl-2-formyl Benzoate
- Field : Organic Synthesis
- Application : Methyl-2-formyl benzoate is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities .
- Method : It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .
- Results : It has antifungal, antihypertensive, anti-cancer, antiulcer, antipsychotic, and antiviral properties .
-
Furan Platform Chemicals
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . They are used in the manufacture of fuels and plastics .
- Method : The process involves a switch from traditional resources such as crude oil to biomass, requiring the replacement of petroleum refineries with biorefineries .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
-
Methyl-2-formyl Benzoate
- Field : Organic Synthesis
- Application : Methyl-2-formyl benzoate is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities .
- Method : It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .
- Results : It has antifungal, antihypertensive, anti-cancer, antiulcer, antipsychotic, and antiviral properties .
Safety And Hazards
Specific safety and hazard information for Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions of research and applications involving Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate are not specified in the available resources. Given its unique structure, it could be a subject of interest in various fields of research.
Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed and specific information, please refer to scientific literature or consult with a chemistry professional.
properties
IUPAC Name |
ethyl 2-chloro-5-(5-formylfuran-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-9(3-5-12(11)15)13-6-4-10(8-16)19-13/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTGQPLJEJKCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395152 |
Source


|
| Record name | Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |
CAS RN |
752231-43-9 |
Source


|
| Record name | Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)
![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)
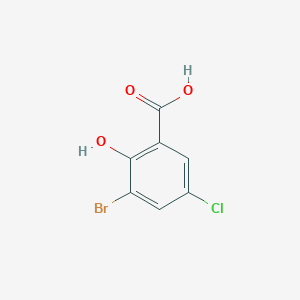

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)
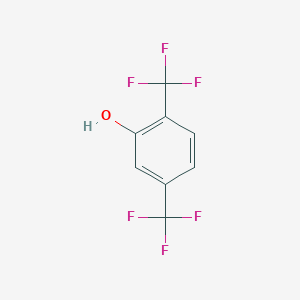
![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)
![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)
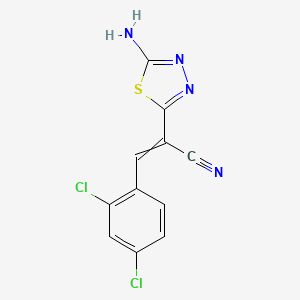
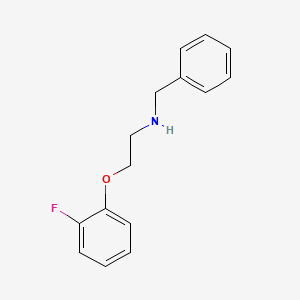


![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)
